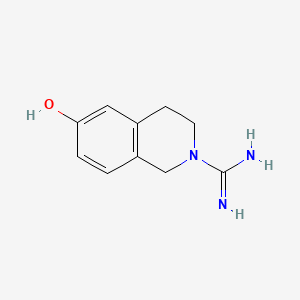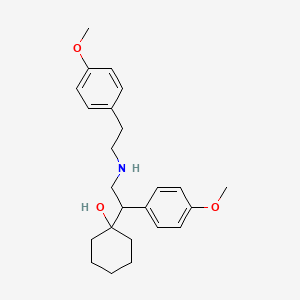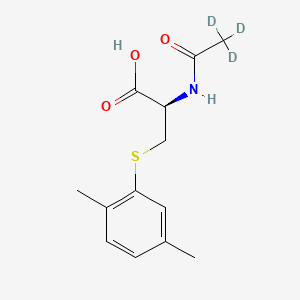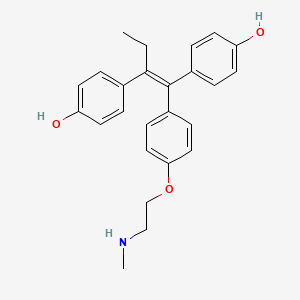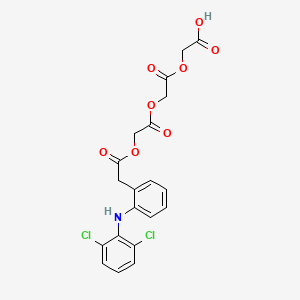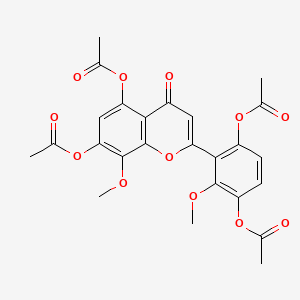
2-(Aminomethyl)-2-methyl Doxyl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Aminomethyl)-2-methyl Doxyl is a chemical compound that belongs to the class of organic compounds known as aminomethyl derivatives. These compounds are characterized by the presence of an aminomethyl group attached to a central carbon atom. The structure of this compound includes a methyl group and an aminomethyl group attached to the same carbon atom, making it a unique and interesting compound for various chemical and biological studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Aminomethyl)-2-methyl Doxyl can be achieved through several synthetic routes. One common method involves the reaction of a suitable precursor, such as 2-methyl-2-nitropropane, with a reducing agent like lithium aluminum hydride (LiAlH4) to yield the desired aminomethyl derivative. The reaction typically takes place under anhydrous conditions and requires careful control of temperature and reaction time to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reduction processes using catalytic hydrogenation. This method employs a catalyst, such as palladium on carbon (Pd/C), and hydrogen gas to reduce the nitro group to an amino group. The process is conducted in a high-pressure reactor to achieve efficient conversion and scalability.
Análisis De Reacciones Químicas
Types of Reactions
2-(Aminomethyl)-2-methyl Doxyl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxo derivatives.
Reduction: Reduction reactions can further modify the aminomethyl group, using agents like sodium borohydride (NaBH4) or catalytic hydrogenation.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted aminomethyl derivatives.
Aplicaciones Científicas De Investigación
2-(Aminomethyl)-2-methyl Doxyl has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 2-(Aminomethyl)-2-methyl Doxyl involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds and electrostatic interactions with biological macromolecules, influencing their structure and function. The compound may also participate in redox reactions, affecting cellular processes and signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
2-(Aminomethyl)-2-ethyl Doxyl: Similar structure with an ethyl group instead of a methyl group.
2-(Aminomethyl)-2-propyl Doxyl: Similar structure with a propyl group.
2-(Aminomethyl)-2-butyl Doxyl: Similar structure with a butyl group.
Uniqueness
2-(Aminomethyl)-2-methyl Doxyl is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its small size and structural simplicity make it an ideal candidate for detailed mechanistic studies and applications in various fields.
Propiedades
IUPAC Name |
(3-hydroxy-2,4,4-trimethyl-1,3-oxazolidin-2-yl)methanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2O2/c1-6(2)5-11-7(3,4-8)9(6)10/h10H,4-5,8H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXTKLNBRCPRICX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC(N1O)(C)CN)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30747012 |
Source


|
| Record name | 2-(Aminomethyl)-2,4,4-trimethyl-1,3-oxazolidin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30747012 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
663610-75-1 |
Source


|
| Record name | 2-(Aminomethyl)-2,4,4-trimethyl-1,3-oxazolidin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30747012 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

